molecular formula C13H21Cl2N3O2 B2821795 (1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286273-55-9

(1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No. B2821795
CAS RN: 1286273-55-9
M. Wt: 322.23
InChI Key: BRTZHVHTIIQJDQ-KBTGPXOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as NB-DCH and is a potent inhibitor of protein tyrosine phosphatases (PTPs).

Scientific Research Applications

Catalysis and Stereochemistry

One notable application is in catalysis, particularly in enantioselective Michael additions. For instance, nickel(II)-diamine complexes have been utilized to catalyze Michael additions of 1,3-dicarbonyl compounds to nitroalkenes, demonstrating good yields and high enantioselectivities. The diamine ligands in these complexes play crucial roles in stereoinduction, acting as chiral ligands and bases for substrate enolization (Evans, Mito, & Seidel, 2007).

Ligand Design and Metal Complexes

In ligand design, chiral N4 Schiff bases and their metal complexes have been synthesized for potential use in homogeneous asymmetric catalysis. The structural versatility of these ligands allows for the creation of various metal complexes with potential catalytic applications (Karamé, Tommasino, Faure, & Lemaire, 2003).

Polymer Science

In polymer science, aromatic diamines with cyclohexane and trifluoromethyl moieties have been used to synthesize organosoluble polyimides. These materials exhibit excellent solubility in various organic solvents and outstanding thermal stability, making them suitable for high-performance applications (Yang, Su, & Hsiao, 2004).

Organocatalysis

Carbamate-monoprotected cyclohexane-1,2-diamines have served as chiral organocatalysts for additions of aryl ketones and acetone to nitroalkenes, achieving high enantioselectivities. This illustrates the potential of cyclohexane-based diamines in organocatalysis and asymmetric synthesis (Flores-Ferrándiz, Stiven, Sotorríos, Gómez-Bengoa, & Chinchilla, 2015).

Structural Chemistry

Cyclohexane-based diamines have also been used in the synthesis and structural characterization of metal complexes. For example, Schiff-base macrocyclic complexes have been studied for their structural features and potential applications in coordination chemistry (Keypour, Azadbakht, & Khavasi, 2008).

properties

IUPAC Name

4-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18;;/h1-2,7-8,11-12,15H,3-6,9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTZHVHTIIQJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride

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